![molecular formula C20H26N8O2 B611541 (S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide CAS No. 1616413-96-7](/img/structure/B611541.png)
(S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide
Übersicht
Beschreibung
UCB9608 is a Potent, Orally Bioavailable PI4KIIIβ Inhibitor. UCB9608 showed the improved metabolic stability and excellent pharmacokinetic profile. UCB9608 is an 11 nM PI4KIIIβ inhibitor that inhibits the HuMLR response with IC50 = 37 nM. Its potency and excellent ADME properties make it an ideal compound for future use as an in vitro and in vivo probe to elucidate the emerging role of PI4KIIIβ inhibition in immune processes.
Wissenschaftliche Forschungsanwendungen
Immunosuppression in Organ Transplantation
UCB9608 has shown potential as an immunosuppressive agent . It’s particularly effective in preventing allograft rejection, a common challenge in organ transplantation. The compound has been found to prolong heterotopic allograft retention, indicating its ability to suppress the immune response against transplanted organs .
Inhibition of PI4KIIIβ Kinase
The compound acts as a potent inhibitor of the phosphatidylinositol kinase PI4KIIIβ . With an IC50 of 11 nM, it’s highly selective and effective in targeting this kinase, which plays a crucial role in intracellular signaling pathways .
Cardiac Allograft Rejection
In models of cardiac allograft rejection, UCB9608 has demonstrated the ability to significantly prolong the survival of cardiac grafts. This suggests its utility in heart transplantation, potentially improving the outcomes for recipients .
T Cell Regulation
UCB9608 promotes a regulatory phenotype over an effector phenotype in T cells. This shift is beneficial for maintaining immune tolerance and could be crucial in treating autoimmune diseases and in transplantation medicine .
Antitumor Immunotherapy
The compound has been used in studies to preserve graft tolerance in mice carrying a heterotopic allogenic heart challenged with host-type melanoma. It has shown promise in sustaining antitumor immunotherapy without compromising the immune system’s ability to fight cancer .
Molecular Research
UCB9608’s molecular structure and activity profile make it a valuable tool for molecular research. Its interactions with PI4KIIIβ and other kinases can provide insights into the mechanisms of action of similar compounds and their potential therapeutic applications .
Pharmacokinetics and Bioavailability
The pharmacokinetic properties of UCB9608, including its metabolic stability and oral bioavailability, make it an attractive candidate for further drug development. Its solubility and stability under physiological conditions are advantageous for in vivo studies .
Development of New Therapeutics
Finally, UCB9608’s potent immunosuppressive properties and selectivity make it a starting point for the development of new therapeutics aimed at modulating the immune system. It could lead to the creation of more effective drugs with fewer side effects .
Eigenschaften
IUPAC Name |
(3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8O2/c1-12-9-14(30-4)5-6-16(12)23-20(29)27-7-8-28(13(2)11-27)18-15-10-22-26(3)17(15)24-19(21)25-18/h5-6,9-10,13H,7-8,11H2,1-4H3,(H,23,29)(H2,21,24,25)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRONAJQPZWDYAR-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of UCB9608?
A1: UCB9608 is a potent and orally bioavailable inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) []. By inhibiting PI4KIIIβ, UCB9608 disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a key phospholipid involved in intracellular signaling pathways []. This disruption of PI4P signaling ultimately leads to the suppression of immune responses, specifically by affecting T cell activation and promoting a more tolerogenic phenotype [].
Q2: How does UCB9608 impact T cell signaling and function?
A2: Research suggests that UCB9608 treatment leads to less stable formation of the LAT (Linker for Activation of T cells) signaling complex in the immunological synapse of T cells [, ]. This complex is crucial for propagating T cell activation signals upon antigen recognition. The destabilization of the LAT complex by UCB9608 is thought to contribute to the attenuation of proximal T cell signaling, ultimately favoring regulatory T cell function over effector T cell function [, ].
Q3: What are the potential therapeutic benefits of inhibiting PI4KIIIβ with compounds like UCB9608?
A3: Studies have demonstrated that UCB9608 can significantly prolong allogeneic organ engraftment in vivo, suggesting its potential as an immunosuppressive agent for transplantation []. The ability of UCB9608 to promote immune tolerance by modulating T cell signaling further strengthens its potential for treating autoimmune diseases and preventing transplant rejection.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.